tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
CAS No.:
Cat. No.: VC17541269
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BrNO2 |
|---|---|
| Molecular Weight | 326.23 g/mol |
| IUPAC Name | tert-butyl 8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
| Standard InChI | InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | VKALKPQXPARKSV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)Br |
Introduction
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a synthetic organic compound featuring a benzo[c]azepine core. Its molecular formula is C₁₅H₂₀BrNO₂, and it has a molecular weight of approximately 326.23 g/mol. This compound includes a tert-butyl group, a bromo substituent at the 8-position, and a carboxylate ester, contributing to its chemical reactivity and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Multi-step organic synthesis: Involves careful control of reaction conditions to achieve high yields and purity.
-
Specific reaction conditions: Require precise temperature, solvent, and catalyst selection to optimize the synthesis process.
These methods are crucial for producing high-quality material for further research and applications.
Biological Activities and Applications
Research indicates that tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate exhibits significant biological activities. Its potential applications include:
-
Medicinal Chemistry: Studies on interaction with biological targets are essential for understanding its therapeutic viability.
-
Materials Science: The compound's unique structure may contribute to novel material properties.
Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate | Bromo substituent at the 8-position | Potential therapeutic applications |
| tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate | Amino group instead of bromo | Potential neuroprotective effects |
| tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate | Amino group at the 5-position | Antimicrobial activity |
Research Findings and Future Directions
Further research is needed to fully elucidate the biological activities and potential applications of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate. Comparative studies with similar compounds will help understand its unique properties and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume